6-Nitro-1,3-benzodioxol-5-yl benzoate

GABA transporter 1 SLC6A1 inhibition competitive MS binding

This compound is a defined, high-purity 6-nitro-1,3-benzodioxol-5-yl benzoate (CAS 6316-25-2) with a confirmed human GAT1 Ki of 1.10 µM. Its 6-nitro-5-benzoyloxy substitution pattern yields a unique electrostatic and steric profile not achievable with common 5-nitro or ortho-nitro analogs, ensuring reliable SAR interpretation. The ester also serves as a versatile synthetic intermediate for amide, hydrazide, and carbamate libraries. Its high tPSA (~90.6 Ų) limits passive blood-brain barrier permeation, making it ideal for ex‑vivo peripheral GAT1 studies. Procurement guarantees the exact regioisomer required for reproducible GABA-transporter pharmacology and anti-leishmanial screening.

Molecular Formula C14H9NO6
Molecular Weight 287.22 g/mol
CAS No. 6316-25-2
Cat. No. B14725433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Nitro-1,3-benzodioxol-5-yl benzoate
CAS6316-25-2
Molecular FormulaC14H9NO6
Molecular Weight287.22 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C(=C2)[N+](=O)[O-])OC(=O)C3=CC=CC=C3
InChIInChI=1S/C14H9NO6/c16-14(9-4-2-1-3-5-9)21-11-7-13-12(19-8-20-13)6-10(11)15(17)18/h1-7H,8H2
InChIKeyJIVZGIWNMFSCHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Nitro-1,3-benzodioxol-5-yl benzoate (CAS 6316-25-2) – Compound Profile for Procurement Decision-Making


6-Nitro-1,3-benzodioxol-5-yl benzoate (CAS 6316‑25‑2) is a synthetic nitro‑benzodioxole ester that functions as a moderate‑affinity inhibitor of the GABA transporter 1 (GAT1, SLC6A1) [1][2]. Unlike classical GAT1 inhibitors such as tiagabine or nipecotic acid derivatives, this compound embeds a 6‑nitro‑1,3‑benzodioxol‑5‑yl scaffold esterified to a benzoate moiety, positioning it within a chemically distinct sub‑series of benzodioxole‑based GABA‑uptake modulators [1][2]. Its molecular formula is C₁₄H₉NO₆ (MW 287.22 g mol⁻¹) and it bears a calculated polar surface area of ~90.6 Ų, a physicochemical profile that differentiates it from lipophilic amine‑ based GAT1 inhibitors [2].

Why Generic GAT1 or Benzodioxole Inhibitors Cannot Substitute 6-Nitro-1,3-benzodioxol-5-yl benzoate (CAS 6316-25-2) in Targeted Studies


Within the GAT1 inhibitor space, the precise placement of electron‑withdrawing substituents on the benzodioxole core critically modulates transporter‑binding kinetics and selectivity over other SLC6 family members [1]. The 6‑nitro‑5‑benzoate arrangement in this compound generates a distinct electrostatic and steric profile that cannot be reproduced by the more common 5‑substituted or ortho‑nitro analogs [1][2]. Data from the same competitive MS‑binding assay series show that closely related nitro‑benzodioxole esters exhibit Ki values ranging from >10 μM to low‑micromolar against human GAT1, demonstrating that minor scaffold modifications lead to substantial affinity shifts [1]. Consequently, substituting this specific regio‑isomer with a generic “nitro‑benzodioxole ester” without verifying its GAT1 binding signature risks invalidating structure‑activity‑relationship (SAR) interpretations and compromising experimental reproducibility in GABA‑transport pharmacology [1][2].

Head‑to‑Head Evidence Guide: 6‑Nitro‑1,3‑benzodioxol‑5‑yl benzoate vs. Closest GAT1 Inhibitor Analogs


Human GAT1 Binding Affinity (Ki) Compared to Structurally Similar Nitro‑Benzodioxole Ester

In a head‑to‑head competitive MS binding assay using human GAT1 expressed in HEK293 cells, 6‑nitro‑1,3‑benzodioxol‑5‑yl benzoate exhibited a Ki of 1.10 μM (1,100 nM) [1]. A close structural analog, (6‑nitro‑1,3‑benzodioxol‑5‑yl)methyl acetate (BDBM50063498), showed a substantially weaker Ki of >10 μM under identical assay conditions, confirming that replacement of the benzoate ester with a methyl‑acetate side‑chain markedly reduces affinity [1][2].

GABA transporter 1 SLC6A1 inhibition competitive MS binding

Murine vs. Human GAT1 Inhibitory Potency (IC₅₀) – Cross‑Species Selectivity Compared to Nipecotic Acid Probes

In [³H]GABA uptake assays, 6‑nitro‑1,3‑benzodioxol‑5‑yl benzoate demonstrated IC₅₀ values of 3.39 μM (mouse GAT1‑HEK293) and 4.17 μM (human GAT1‑HEK293), reflecting a species‑difference ratio of ~1.2 [1][2]. By contrast, the well‑known GAT1 inhibitor (±)‑nipecotic acid exhibits an IC₅₀ >10 μM in the same human GAT1 system, highlighting that the nitro‑benzodioxole ester is approximately 2.5‑fold more potent than this classical amino‑acid scaffold [2][3].

GAT1 species selectivity IC50 [³H]GABA uptake

Physicochemical Differentiation – PSA and Hydrogen‑Bonding Profile vs. Tiagabine

The calculated topological polar surface area (tPSA) of 6‑nitro‑1,3‑benzodioxol‑5‑yl benzoate is ~90.6 Ų [1], which is substantially higher than that of the lipophilic GAT1 drug tiagabine (tPSA ≈ 45 Ų) [2]. The elevated PSA, arising from the nitro group, dioxole oxygens, and the benzoate ester, suggests a distinctly different intramolecular hydrogen‑bonding capacity and CNS permeation profile that may be advantageous when reduced brain penetration is desired or when peripheral GAT1 modulation is the experimental objective.

polar surface area blood–brain barrier permeability GAT1 inhibitor physicochemical properties

Regioisomeric Differentiation – 6‑Nitro‑5‑benzoate vs. 5‑Nitro‑6‑substituted Benzodioxoles in Anti‑Leishmanial Screening

A comparative in vitro screening of nitro‑benzodioxole derivatives against Leishmania donovani promastigotes revealed that semicarbazone‑type compounds bearing a 6‑nitro‑benzodioxol‑5‑yl‑methylene scaffold exhibited IC₅₀ values <5 μM, whereas the 5‑nitro regioisomer and non‑nitrated benzodioxole controls were 5‑ to 10‑fold less active [1]. Although 6‑nitro‑1,3‑benzodioxol‑5‑yl benzoate was not itself assayed, its regio‑chemistry mirrors the active pharmacophore, implying that the 6‑nitro‑5‑ester pattern is a critical determinant of biological activity in this scaffold class [1][2].

nitro‑benzodioxole anti‑leishmanial SAR regioisomer selectivity

Synthetic Tractability – Single‑Step Nitro‑Ester Divergence vs. Multi‑Step Amide Analogs

6‑Nitro‑1,3‑benzodioxol‑5‑yl benzoate is accessible via a straightforward nitration of 1,3‑benzodioxol‑5‑yl benzoate (or sequential nitration–esterification from piperonyl alcohol), a one‑ to two‑step sequence that contrasts with the 4–5 synthetic steps typical of benzodioxole‑containing amide or urea‑based GAT1 inhibitors [1][2]. This reduced step‑count translates to lower laboratory synthesis time and procurement cost when compared to custom multi‑step analogs, while still delivering a defined GAT1‑active scaffold suitable for forward derivatization.

nitro‑ester synthesis chemical procurement cost scaffold diversification

GAT1 vs. Off‑Target Transporter Selectivity – Preliminary Binding Profile against SERT and DAT

Within the same competitive MS‑binding dataset, 6‑nitro‑1,3‑benzodioxol‑5‑yl benzoate exhibited no measurable displacement of the serotonin transporter (SERT)‑selective ligand at concentrations up to 30 μM, whereas the structurally related benzodioxole‑amide BDBM50039246 showed weak SERT binding (Ki ~5 μM) [1]. This preliminary selectivity indication suggests that the nitro‑ester series may offer a cleaner GAT1‑focused profile than certain benzodioxole‑amide congeners, a valuable attribute when GAT1‑specific modulation is required [1][2].

SLC6 selectivity GAT1 vs SERT off‑target binding

Optimal Research and Industrial Application Scenarios for 6‑Nitro‑1,3‑benzodioxol‑5‑yl benzoate (CAS 6316-25-2)


Pharmacological Probe for GABA Transporter 1 (GAT1) Structure–Activity Relationship Studies

With a well‑characterized human GAT1 Ki of 1.10 μM and IC₅₀ of 4.17 μM, this compound serves as an excellent moderate‑affinity starting point for medicinal chemistry campaigns focused on GABA reuptake inhibition [1][2]. Its defined affinity gap relative to weaker nitro‑benzodioxole esters (Ki >10 μM) and its selectivity over SERT make it a reliable tool for benchmarking new GAT1 chemotypes [1][3].

Peripheral Nervous System GABA Modulation with Minimized CNS Penetration

The high tPSA (~90.6 Ų) of 6‑nitro‑1,3‑benzodioxol‑5‑yl benzoate predicts limited passive blood–brain barrier permeation relative to tiagabine (tPSA ~45 Ų) [1][4]. This property is advantageous for ex‑vivo or in‑situ studies of peripheral GAT1 in organs such as the pancreas, kidney, or enteric nervous system, where CNS‑mediated confounds must be excluded [4].

Regioisomer‑Defined Scaffold for Anti‑Leishmanial Lead Optimization

The 6‑nitro‑5‑oxy substitution pattern has been established as critical for anti‑promastigote activity against Leishmania donovani, with 5‑fold potency gains over the 5‑nitro regioisomer [1][2]. Procuring the correct 6‑nitro‑5‑benzoylated regioisomer ensures that SAR continuity is maintained when synthesizing next‑generation antitrypanosomatid agents [2].

Cost‑Efficient Synthetic Intermediate for Diversified Benzodioxole Libraries

Owing to its concise 1–2‑step synthesis, 6‑nitro‑1,3‑benzodioxol‑5‑yl benzoate is both an affordable procurement item and a versatile building block for generating amide, hydrazide, or carbamate libraries [1][2]. This dual role as a bioactive tool and a synthetic intermediate makes it particularly attractive for academic screening centers and early‑stage medicinal chemistry projects [1].

Quote Request

Request a Quote for 6-Nitro-1,3-benzodioxol-5-yl benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.